2'-Deoxy-5-(1-pentynyl)uridine
Description
Significance of Nucleoside Analogues in Chemical Biology
Nucleoside analogues are synthetic compounds that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.comacademie-sciences.fr These analogues are pivotal in chemical biology, serving as powerful tools to investigate the intricate structure and function of nucleic acids. numberanalytics.com By strategically altering the canonical nucleoside structure, researchers can introduce novel chemical properties that allow for the study of complex biological processes. academie-sciences.fr
These modifications can range from subtle changes in the sugar moiety to the introduction of entirely new functional groups on the nucleobase. academie-sciences.fr Such alterations enable a wide array of applications, including the development of therapeutic agents, advanced diagnostic tools, and specialized research reagents. numberanalytics.com In medicinal chemistry, nucleoside analogues have been successfully developed into antiviral and anticancer drugs that work by interfering with viral or cellular DNA and RNA synthesis. nih.gov For research purposes, they can be used to label and track nucleic acids within cells, stabilize specific nucleic acid structures, or introduce new functionalities for creating catalytic DNA and RNA molecules (deoxyribozymes and ribozymes). numberanalytics.comnih.gov
The Role of Pyrimidine (B1678525) Base Modifications in Nucleic Acid Functionality
The pyrimidine bases, cytosine, thymine, and uracil (B121893), are common targets for chemical modification in nucleic acid research. Alterations at specific positions on the pyrimidine ring can profoundly impact the properties and function of DNA and RNA without causing major structural disruptions. nih.govnumberanalytics.com Modifications, particularly at the C5 position of pyrimidines, are well-tolerated by the enzymes that synthesize DNA and RNA, allowing for the enzymatic incorporation of these modified building blocks into nucleic acid strands. vu.lt
These modifications can serve several purposes:
Enhanced Stability: Introducing certain groups at the C5 position can increase the thermal stability of DNA duplexes and triplexes. nih.govnih.gov This is often attributed to improved base stacking interactions within the nucleic acid structure. nih.gov
Expanded Chemical Diversity: The introduction of new functional groups expands the limited chemical repertoire of natural nucleic acids. mdpi.com This allows for the creation of nucleic acid-based aptamers and catalysts with novel binding or enzymatic capabilities. mdpi.com
Probing Molecular Interactions: Modified pyrimidines can be used to probe interactions between nucleic acids and proteins. photobiology.info They can act as photo-cross-linking agents to identify specific contact points between DNA and binding proteins. photobiology.info
Altered Recognition: Modifications can alter how a nucleic acid is recognized by enzymes or other binding partners, which can be exploited to control biological processes. oup.com
The versatility of pyrimidine base modifications makes them an indispensable tool for researchers exploring the complexities of nucleic acid function and for designing novel nucleic acid-based technologies.
Overview of 2'-Deoxy-5-(1-pentynyl)uridine (5-pentynyl-dU) as a Research Tool
Among the various modified deoxyuridines, This compound , often abbreviated as 5-pentynyl-dU , has emerged as a significant research tool. This nucleoside analogue features a five-carbon alkyne chain attached to the C5 position of the deoxyuridine base.
The terminal alkyne group is a key feature, making 5-pentynyl-dU particularly useful for "click chemistry" reactions. researchgate.net Specifically, it can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction that allows for the covalent attachment of various molecules containing an azide (B81097) group. researchgate.netwikipedia.orgglenresearch.com This has been exploited for applications such as:
DNA Labeling and Detection: Attaching fluorescent dyes or biotin (B1667282) tags to oligonucleotides containing 5-pentynyl-dU for use as probes in various biological assays. researchgate.netsmolecule.com
Immobilization: Covalently linking DNA strands to solid supports for the creation of DNA microarrays. researchgate.net
Cross-linking Studies: Investigating DNA-protein interactions by cross-linking the modified DNA to nearby proteins. photobiology.infonih.gov
Furthermore, the incorporation of 5-pentynyl-dU into DNA has been shown to be compatible with enzymatic synthesis by certain DNA polymerases. scielo.brscielo.br This allows for its inclusion in combinatorial libraries of nucleic acids for the selection of aptamers—short DNA or RNA molecules that bind to specific targets. In a notable example, a DNA aptamer containing 5-pentynyl-dU was selected for its ability to bind to and inhibit the human thrombin protein, demonstrating that the modification can lead to novel structures and binding properties not seen with natural DNA. scielo.brscielo.brillinois.edu
The properties of 5-pentynyl-dU are summarized in the table below:
| Property | Description |
| Structure | A 2'-deoxyuridine (B118206) nucleoside with a 1-pentynyl group at the C5 position of the uracil base. |
| Key Functional Group | Terminal alkyne (-C≡CH) |
| Primary Application | Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) researchgate.netwikipedia.org |
| Research Uses | DNA labeling, DNA microarrays, aptamer selection, cross-linking studies researchgate.netscielo.br |
Structure
2D Structure
3D Structure
Properties
CAS No. |
77887-18-4 |
|---|---|
Molecular Formula |
C14H18N2O6 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-pent-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H18N2O6/c1-2-3-4-5-8-6-16(14(21)15-12(8)20)13-11(19)10(18)9(7-17)22-13/h6,9-11,13,17-19H,2-3,7H2,1H3,(H,15,20,21)/t9-,10-,11-,13-/m1/s1 |
InChI Key |
MEFIIULDYGIAQV-PRULPYPASA-N |
SMILES |
CCCC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Isomeric SMILES |
CCCC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CCCC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Synonyms |
5-(1-pentynyl)-2'-deoxyuridine 5-pentynyl-dU |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 2 Deoxy 5 1 Pentynyl Uridine
Strategies for the Preparation of 5-Substituted 2'-Deoxyuridines
The introduction of substituents at the C5 position of 2'-deoxyuridine (B118206) is a well-established field in nucleoside chemistry. These modifications are crucial for altering the biological and physical properties of the resulting nucleosides and the oligonucleotides into which they are incorporated.
A primary and highly efficient method for synthesizing 5-alkynyl-substituted pyrimidine (B1678525) nucleosides is the Sonogashira cross-coupling reaction. nih.govrsc.orgfiu.edu This reaction involves the coupling of a terminal alkyne with a halogenated nucleoside, typically 5-iodo-2'-deoxyuridine, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.govrsc.org
The general reaction scheme for the synthesis of 2'-Deoxy-5-(1-pentynyl)uridine via Sonogashira coupling is as follows:
Reaction Scheme:
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| 5-Iodo-2'-deoxyuridine | 1-Pentyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N or DIPEA | DMF or Acetonitrile | This compound |
The reaction is typically carried out under inert atmosphere to prevent the homocoupling of the terminal alkyne and the degradation of the catalyst. The choice of palladium catalyst, copper source, base, and solvent can influence the reaction yield and purity of the final product. The Sonogashira reaction is favored for its high yields and tolerance of various functional groups present in the nucleoside and the alkyne. fiu.edu
The key precursor for the Sonogashira coupling is a 5-halogenated 2'-deoxyuridine, with 5-iodo-2'-deoxyuridine being the most commonly used due to its higher reactivity in the cross-coupling reaction. nih.gov The synthesis of 5-iodo-2'-deoxyuridine can be achieved through the direct iodination of 2'-deoxyuridine using an iodinating agent such as iodine in the presence of an oxidizing agent or N-iodosuccinimide. nih.govresearchgate.net
Another approach involves the synthesis from uracil (B121893) and a protected deoxyribose sugar, followed by iodination. google.com The hydroxyl groups of the deoxyribose moiety are often protected during these synthetic steps to prevent unwanted side reactions. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or acyl groups. These protecting groups are then removed in a final deprotection step to yield the desired 5-iodo-2'-deoxyuridine. nih.gov
Synthesis of this compound-5'-Triphosphate Analogs
For applications in molecular biology, such as polymerase chain reaction (PCR) or DNA sequencing, the modified nucleoside must be converted into its 5'-triphosphate form. This can be accomplished through either enzymatic or chemical phosphorylation methods.
Enzymatic phosphorylation offers a highly specific and efficient route to nucleoside triphosphates. mdpi.com This process typically involves a cascade of enzymatic reactions starting from the nucleoside. nih.gov
Enzymatic Phosphorylation Cascade:
| Step | Enzyme | Substrate | Product |
| 1 | Thymidine (B127349) Kinase (TK) | This compound | This compound-5'-monophosphate |
| 2 | Thymidylate Kinase (TMPK) | This compound-5'-monophosphate | This compound-5'-diphosphate |
| 3 | Nucleoside Diphosphate Kinase (NDPK) | This compound-5'-diphosphate | This compound-5'-triphosphate |
The specificity of the kinases for the modified nucleoside is a critical factor for the success of this method. While some kinases exhibit broad substrate specificity, others may not efficiently phosphorylate heavily modified nucleosides.
Chemical phosphorylation provides a versatile alternative to enzymatic methods. A widely used method is the Ludwig-Eckstein reaction, which converts a nucleoside directly to its 5'-triphosphate in a one-pot synthesis. nih.gov This method involves the initial phosphorylation of the 5'-hydroxyl group with phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent, followed by reaction with pyrophosphate. nih.govjst.go.jp
Another common chemical approach is the Yoshikawa procedure, which also utilizes phosphoryl chloride in a trialkyl phosphate. jst.go.jp These chemical methods are advantageous as they are not dependent on enzyme specificity and can be scaled up for larger quantity production. However, they may require careful purification to remove byproducts and unreacted reagents.
Preparation of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis
For the incorporation of this compound into synthetic DNA or RNA strands using automated solid-phase synthesis, it must be converted into a phosphoramidite building block. nih.govthermofisher.comnih.govamerigoscientific.comsbsgenetech.com This involves a series of protection and activation steps.
The general structure of a phosphoramidite building block includes:
A 5'-hydroxyl group protected with a dimethoxytrityl (DMT) group, which is acid-labile and removed at each coupling cycle.
The 3'-hydroxyl group is phosphitylated with a reactive phosphoramidite moiety, typically a β-cyanoethyl N,N-diisopropylphosphoramidite group.
Steps for Phosphoramidite Synthesis:
5'-Hydroxyl Protection: The 5'-hydroxyl group of this compound is reacted with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. nih.govmdpi.com
3'-Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govnih.gov
The resulting this compound phosphoramidite is then purified and can be used in automated oligonucleotide synthesizers. The coupling efficiency of the modified phosphoramidite is an important parameter to ensure the synthesis of high-quality, full-length oligonucleotides. nih.gov
Generation of Structural Analogs and Derivatives of 5-Pentynyl-dU
The structural framework of this compound (5-Pentynyl-dU) offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs and derivatives. These modifications are typically aimed at exploring structure-activity relationships, introducing new functionalities, or developing probes for biological systems. Key strategies involve altering the pentynyl side chain, modifying the deoxyribose sugar moiety, and utilizing the terminal alkyne for bioorthogonal conjugation reactions.
Modifications to the Pentynyl Side Chain
The C5-pentynyl group is a primary target for structural variation. The synthesis of 5-alkynyl-2'-deoxyuridines is most commonly achieved via a palladium-catalyzed Sonogashira coupling reaction between 5-iodo-2'-deoxyuridine and a corresponding terminal alkyne. nih.govnih.gov This methodology allows for the introduction of a wide variety of substituents on the alkyne chain, effectively creating analogs with altered steric and electronic properties.
Research has demonstrated the synthesis of numerous 5-alkynyl-2'-deoxyuridines where the pentynyl group is replaced by other alkynyl moieties. These include linear alkyl chains, cyclic groups, and aromatic substituents. nih.govnih.gov For example, analogs have been prepared with n-propyl, cyclopropyl, 1-hydroxycyclohexyl, and p-tolyl groups attached to the ethynyl (B1212043) linker. nih.gov Furthermore, heteroatoms can be incorporated into the side chain, as exemplified by the synthesis of fluorinated analogs like (E)-5-(3,3,3-trifluoro-1-propenyl)-2'-deoxyuridine. nih.gov
The terminal alkyne itself can be used as a reactive handle for further modifications. For instance, catalytic oxidative coupling of terminal alkynyl nucleosides can produce symmetric dimers, such as butadiynediyl-linked 2'-deoxyuridines, showcasing another route to more complex structures. researchgate.net
| Starting Material | Reagent/Condition | Resulting Side Chain Modification | Reference |
|---|---|---|---|
| 5-iodo-2'-deoxyuridine | 1-Pentyne, Pd/Cu catalyst (Sonogashira coupling) | 1-Pentynyl | nih.gov |
| 5-iodo-2'-deoxyuridine | Cyclopropylacetylene, Pd/Cu catalyst | Cyclopropylethynyl | nih.gov |
| 5-iodo-2'-deoxyuridine | p-Tolylacetylene, Pd/Cu catalyst | p-Tolylethynyl | nih.gov |
| 5-ethynyl-2'-deoxyuridine (B1671113) | Catalytic Oxidative Coupling (O₂, CuI, Pd/C) | Butadiynediyl-linked dimer | researchgate.net |
Alterations at the 2' and 3' Positions of the Deoxyribose Moiety
The deoxyribose sugar is another key site for chemical derivatization. Modifications at the 2' and 3' positions can influence the nucleoside's conformation, stability, and interaction with enzymes.
A significant modification is the introduction of a fluorine atom at the 2'-position. The synthesis of 2'-deoxy-2'-fluoro analogs has been extensively explored for various nucleosides due to the unique properties conferred by fluorine, including altered electronic character and metabolic stability. mdpi.com These syntheses often proceed through 2,2'-anhydro nucleoside intermediates which are subsequently opened with a fluoride (B91410) source, or via direct fluorination of a suitably protected sugar with reagents like (diethylamino)sulfur trifluoride (DAST). mdpi.comnih.gov This strategy can be applied to 5-pentynyl-dU to generate its 2'-fluoro derivatives.
The hydroxyl groups at the 2' (in ribo-analogs) and 3' positions are also common sites for acylation. Reactions with various acyl chlorides or anhydrides can yield ester derivatives. mdpi.com While 5-pentynyl-dU is a deoxy-nucleoside lacking the 2'-hydroxyl, its 3'-hydroxyl group can be readily acylated. These modifications are often employed as a protecting group strategy during more complex syntheses or to potentially improve pharmacokinetic properties.
| Position | Modification Type | Typical Reagent/Method | Resulting Functional Group | Reference |
|---|---|---|---|---|
| 2' | Fluorination | DAST on a protected arabinonucleoside | Fluoro (-F) | mdpi.comnih.gov |
| 3' | Acylation | Acyl chloride (e.g., Benzoyl chloride) in pyridine | Ester (e.g., -O-Benzoyl) | mdpi.com |
Synthesis of Click Chemistry-Enabled Derivatives
The terminal alkyne of the pentynyl side chain makes 5-pentynyl-dU an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. researchgate.net The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking an alkyne to an azide (B81097). nih.govnih.govrsc.org
This reaction enables the straightforward conjugation of 5-pentynyl-dU to a vast array of molecules that have been functionalized with an azide group. The resulting triazole linker is chemically robust and serves to permanently tether reporter groups, affinity tags, or other molecules of interest to the nucleoside. nih.gov This powerful synthetic tool allows for the creation of sophisticated molecular probes and conjugates for various applications in chemical biology and diagnostics.
Beyond the CuAAC reaction, the terminal alkyne can participate in other cycloaddition reactions. For instance, the reaction of 5-ethynyl-2'-deoxyuridine with nitrile oxides, generated in situ, has been used to synthesize 5-isoxazol-5-yl-2'-deoxyuridines. sigmaaldrich.com This demonstrates that the alkynyl group on 5-pentynyl-dU can serve as a versatile precursor for generating a variety of heterocyclic derivatives at the C5 position.
| Alkynyl Substrate | Reaction Partner | Reaction Type | Key Catalyst/Condition | Resulting Linkage/Ring | Reference |
|---|---|---|---|---|---|
| 5-Pentynyl-dU | Organic Azide (R-N₃) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source (e.g., CuI, CuSO₄/ascorbate) | 1,4-disubstituted 1,2,3-triazole | nih.govnih.gov |
| 5-Ethynyl-dU | Nitrile Oxide (R-CNO) | [3+2] Cycloaddition | In situ generation from oxime (e.g., using bleach) | 3-substituted Isoxazole | sigmaaldrich.com |
Biochemical Incorporation into Nucleic Acids
Enzymatic Polymerization by DNA Polymerases
DNA polymerases are capable of utilizing the triphosphate form of 2'-Deoxy-5-(1-pentynyl)uridine, known as 5-pentynyl-dUTP, as a substrate to build DNA strands. The efficiency and fidelity of this incorporation depend on the specific polymerase used and the reaction conditions. Modifications at the C5 position of pyrimidines, such as the 1-pentynyl group, are generally well-accepted because they project into the major groove of the DNA double helix, minimizing disruption of the core structure. acs.orgacs.orgnih.gov
The triphosphate derivative, 5-(1-pentynyl)-2'-deoxyuridine (B1249671) triphosphate, has been demonstrated to be an excellent substrate for incorporation into DNA during the polymerase chain reaction (PCR). encyclopedia.pubnih.gov Studies have shown that nucleotides modified with an alkyne linker at the C5 position of uridine (B1682114) are among the best substrates for DNA polymerases when compared to those with alkyl or alkenyl linkers. nih.gov However, the incorporation efficiency can be lower than that of the natural nucleotide, dTTP. For instance, early studies with E. coli DNA polymerase I showed that the polymerization rate for 5-n-pentyl-dUTP (the alkyl analog) was significantly lower, by 85.0%, compared to dTTP. capes.gov.br
More systematic studies have evaluated the efficiency of incorporating various C5-modified dUTPs using different DNA polymerases. The generation of full-length PCR products is highly dependent on the chemical structure of the modification, the specific polymerase, and even the template sequence. nih.govoup.com For example, Vent (exo-) DNA polymerase has been found to efficiently incorporate a variety of modified dUTPs. mdpi.com The ability of polymerases to process such modified nucleotides is crucial for technologies like SELEX (systematic evolution of ligands by exponential enrichment), where a DNA aptamer against human thrombin was successfully developed using 5-pentynyl-dUTP. encyclopedia.pubnih.govfrontiersin.org The startling ability of DNA polymerases to process even very bulky modifications at the C5 position of pyrimidines has been a subject of significant research. acs.org
| DNA Polymerase (Family) | Substrate | Relative Efficiency | Notes |
|---|---|---|---|
| Taq (A) | 5-Alkynyl-dUTP | Moderate | Efficiency is template and linker dependent. nih.govoup.com |
| KOD (exo-) (B) | 5-Alkynyl-dUTP | Moderate to High | Generally shows broader substrate specificity for modified dUTPs. nih.gov |
| Vent (exo-) (B) | 5-Alkynyl-dUTP | High | Found to be very effective for synthesizing modified DNA. nih.govmdpi.com |
| Pfu (B) | 5-Alkynyl-dUTP | Moderate | Performance varies with the specific modification. mdpi.com |
| E. coli Pol I | 5-n-pentyl-dUTP | Very Low | Rate is 85% lower than dTTP; note this is an alkyl, not alkynyl, analog. capes.gov.br |
Thermostable DNA polymerases, essential for PCR, exhibit a remarkable tolerance for nucleotides with alkyne groups at the C5 position of uridine. acs.org Family B polymerases, such as Vent(exo-), KOD, and Pfu, have been shown to have broader substrate specificities for modified nucleotides compared to Family A polymerases like Taq. nih.govfrontiersin.org For example, KOD XL DNA polymerase can synthesize long DNA strands consisting of more than 100 modified nucleotides using dNTPs with alkyne linkers. oup.com
Systematic characterization has revealed that Vent(exo-) DNA polymerase is particularly effective for the PCR-based synthesis of modified DNA. nih.gov The ability of these enzymes to amplify DNA containing such modifications allows for the production of large quantities of functionalized DNA for various applications in biotechnology and diagnostics. mdpi.comd-nb.info The efficiency of this amplification, however, can be influenced by non-covalent interactions between the C5-substituent and the polymerase, which can decrease PCR efficiency. mdpi.com
| Polymerase | Family | Performance with Alkynyl-dUTP | Reference |
|---|---|---|---|
| Taq | A | Accepts propynyl-dUTP. | frontiersin.org |
| Tth | A | Generally less efficient with bulky C5 modifications than Family B polymerases. | oup.com |
| Vent (exo-) | B | Shows high efficiency and broad substrate specificity. | nih.govmdpi.com |
| Deep Vent (exo-) | B | Able to incorporate various modified dUTPs. | frontiersin.org |
| KOD Dash | B | Effective, but may not accept all modified substrates that Vent(exo-) does. | nih.gov |
| Pwo | B | Able to incorporate various modified dUTPs. | frontiersin.org |
Incorporation by Reverse Transcriptases
The incorporation of 5-(1-pentynyl)-dU into DNA templates is also relevant for reverse transcription, a key step in processes like aptamer selection (SELEX). encyclopedia.pubnih.gov In these experiments, a pool of modified DNA is selected, which must then be amplified. This often involves a reverse transcription step to create a complementary DNA strand that can serve as a template for PCR. The successful amplification of aptamers containing 5-(1-pentynyl)-dU implies that reverse transcriptases can read through templates containing this modification. uni-koeln.de
While direct kinetic studies on the incorporation of 5-pentynyl-dUTP by reverse transcriptases are limited, research on other modified nucleotides demonstrates that these enzymes can have a broad substrate tolerance. Various reverse transcriptases, including AMV, M-MLV, and HIV-1 RT, have been shown to incorporate non-natural nucleotides. nih.gov Furthermore, engineered reverse transcriptases like SuperScript IV can successfully synthesize cDNA from templates containing large modifications. vu.lt This suggests that reverse transcriptases are generally capable of processing templates that include the 5-pentynyl-dU modification, a critical capability for the evolution and amplification of functional nucleic acids. uni-koeln.de
Chemical Solid-Phase Synthesis of 5-pentynyl-dU-Containing Oligonucleotides
Beyond enzymatic methods, oligonucleotides containing this compound can be produced with high precision using automated solid-phase chemical synthesis. atdbio.comwikipedia.org This process, which typically employs the phosphoramidite (B1245037) method, involves the sequential coupling of nucleotide building blocks to a growing chain anchored to a solid support. atdbio.comwikipedia.org
To incorporate 5-(1-pentynyl)-dU, a corresponding phosphoramidite monomer is required. This specialized building block is added at the desired position in the sequence during the automated synthesis cycle. nih.govwikipedia.org This method allows for the precise placement of one or more modified bases within an oligonucleotide of a defined length. portlandpress.com After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified product. nih.gov This approach is highly versatile and is used to manufacture custom-modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. genelink.comidtdna.com
Impact of Incorporation on Nucleic Acid Integrity and Stability
The introduction of this compound into a DNA strand affects its structural integrity and stability. The rigid alkyne linker is a key factor in these effects. Some studies suggest that alkynyl-modified dU:dA base pairs can help stabilize DNA duplexes and reinforce the helical structure. nih.gov
However, the incorporation of bulky groups at the C5 position can also be moderately destabilizing. Thermal melting studies have shown that such modifications, even when attached via an alkyne tether, can lead to a moderate decrease in the melting temperature (Tₘ) of a DNA duplex, typically around 1–2 °C per modification. acs.org In the context of DNA triple helices, the impact can be positive. Oligonucleotides containing a C5-propargylamino-dU modification (which features an alkyne linker) showed remarkably high stability, greater than that of TFOs with propyl, alkenyl, or even the neutral C5-propynyl-dU analogues. nih.gov This indicates that the alkyne group itself contributes favorably to the stability of certain higher-order DNA structures. nih.gov Furthermore, base modifications are a known strategy to increase the resistance of oligonucleotides to degradation by nucleases, which can enhance their stability in biological environments. nih.govnih.gov
Applications in Functional Nucleic Acid Development Aptamers, Ribozymes, Deoxyribozymes
Diversification of Combinatorial Nucleic Acid Libraries
The foundation of technologies like SELEX (Systematic Evolution of Ligands by EXponential enrichment) is the vast chemical diversity of a starting nucleic acid library. acs.org Typically, these libraries consist of oligonucleotides with sequences randomized using the four canonical nucleobases: adenine, guanine, cytosine, and thymine. The incorporation of modified nucleotides such as 5-pentynyl-dU is a key strategy to enhance the chemical and structural diversity of these combinatorial libraries. nih.govnih.govnih.gov
By replacing a natural nucleotide, in this case, thymidine (B127349), with 5-pentynyl-dU, new functional groups are introduced into the DNA pool. nih.govmdpi.com The 1-pentynyl group is a rigid, hydrophobic moiety that differs significantly from the methyl group of thymine. nih.govresearchgate.net This modification expands the range of potential intermolecular interactions, such as hydrophobic and van der Waals interactions, that the oligonucleotide can form with a target molecule. nih.govnih.gov The introduction of such non-native functional groups is believed to bridge the "diversity gap" between nucleic acid ligands and protein-based ligands like antibodies. acs.orgpnas.org This enhanced diversity increases the probability of identifying aptamers with novel binding properties and potentially higher affinity for targets that may be intractable using standard DNA libraries. nih.govwiley.com
In Vitro Selection (SELEX) Methodologies Utilizing 5-pentynyl-dU
The utility of 5-pentynyl-dU in functional nucleic acid development is demonstrated through its successful integration into the SELEX methodology. mdpi.comencyclopedia.pub This process involves the iterative selection, partitioning, and amplification of oligonucleotides from a library that bind to a specific target. tandfonline.com A critical requirement for a modified nucleotide to be used in SELEX is that its corresponding triphosphate (5-pentynyl-dUTP) must be a substrate for a DNA polymerase during the amplification steps. nih.govmdpi.com
Research has shown that 5-pentynyl-dUTP can be efficiently incorporated into DNA strands by certain thermostable DNA polymerases, such as Vent DNA Polymerase. nih.gov This compatibility allows for the creation of a starting library where thymidine is completely replaced by 5-pentynyl-dU and, crucially, enables the amplification of the sequences that are selected for their binding properties in each round of the SELEX process. nih.govnih.gov The use of a modified library in this manner is sometimes referred to as "mod-SELEX." vu.lt
A primary example of the application of 5-pentynyl-dU is the selection of DNA aptamers against the human coagulation protease, thrombin. nih.govnih.gov In a foundational study, a single-stranded DNA library containing 5-pentynyl-dU in place of thymidine was screened against human thrombin. nih.govtandfonline.com This selection experiment successfully isolated a pool of modified DNA aptamers that acted as inhibitors of the thrombin protein. nih.gov
The selected pool of aptamers demonstrated a clear dependence on the modified nucleotide for their function. nih.govnih.gov The binding affinity of the selected aptamer pool for thrombin was determined to be in the nanomolar range, showcasing the effectiveness of using base-modified libraries to discover high-affinity ligands. tandfonline.comnih.gov This was one of the first demonstrations that a library containing a base-modified nucleotide could be successfully used to screen for and identify aptamers with specific biochemical properties. tandfonline.com
Research Findings on 5-pentynyl-dU Thrombin Aptamer Selection
| Parameter | Finding |
|---|---|
| Modified Nucleotide | 2'-Deoxy-5-(1-pentynyl)uridine (5-pentynyl-dU) |
| Target Molecule | Human Thrombin nih.govnih.gov |
| Selection Method | Affinity Column Chromatography tandfonline.comnih.gov |
| Polymerase Used | Vent DNA Polymerase nih.gov |
| Binding Affinity (Kd) | 400 nM tandfonline.comnih.gov |
| Key Outcome | Isolation of a novel class of thrombin inhibitors dependent on the modification. nih.govnih.gov |
The inclusion of 5-pentynyl-dU in the SELEX library had a profound impact on the outcome of the selection process against thrombin. The resulting aptamers exhibited a "strikingly different sequence composition" when compared to aptamers selected against the same target using a library composed of only natural DNA bases. nih.govnih.gov
This divergence in sequence highlights that the modified nucleotide enables the formation of unique structural motifs for target recognition. The aptamers' inhibitory activity and binding to thrombin were found to be contingent on the presence of 5-pentynyl-dU, indicating that the hydrophobic pentynyl group likely participates directly in the aptamer-protein interface, forming critical contacts necessary for stable binding. nih.govnih.gov This result underscores how expanding the chemical lexicon of a nucleic acid library can lead to the discovery of entirely new structural solutions for molecular recognition, creating aptamers with unique secondary and tertiary structures that would not be accessible with a standard four-base library. vu.ltfrontiersin.org
Generation of Catalytic Nucleic Acids (Ribozymes and Deoxyribozymes)
The strategy of enhancing the chemical functionality of nucleic acid libraries is not limited to developing binding agents like aptamers but also extends to the creation of catalytic nucleic acids, known as ribozymes (RNA-based) and deoxyribozymes (DNA-based or DNAzymes). pnas.org The introduction of functional groups not present in natural nucleic acids can expand the catalytic repertoire of these molecules, enabling them to perform a wider range of chemical reactions. pnas.orgnih.gov For instance, the incorporation of functionalities like imidazoles and amines has been used to create DNAzymes that can cleave RNA. pnas.org
While the principle of using modified nucleotides to generate catalytic nucleic acids is well-established, the primary and most thoroughly documented application of this compound has been in the selection of aptamers. nih.govpnas.orgfrontiersin.org The hydrophobic nature of the pentynyl group proved highly effective for discovering new binding motifs against protein targets like thrombin. nih.govnih.gov Although expanding the chemical diversity of libraries is a core strategy for developing DNAzymes, specific examples detailing the successful generation of a catalytic nucleic acid using 5-pentynyl-dU are not as prominent in the literature as its application in aptamer selection. nih.govfrontiersin.org The focus of research involving this particular modification has remained centered on its ability to mediate novel protein-DNA binding interactions. nih.govfrontiersin.org
Molecular and Biochemical Interactions of 5 Pentynyl Du Modified Nucleic Acids
Nucleic Acid Hybridization Properties and Duplex/Triplex Stability
The stability of nucleic acid duplexes and triplexes is crucial for their biological function and for their application in various biotechnologies. The modification of nucleobases is a common strategy to enhance these stabilities. The introduction of a hydrophobic group, such as the pentynyl group in 5-pentynyl-dU, can displace water molecules from the duplex, which is a stabilizing effect nih.gov.
Studies on a series of oligonucleotides containing 5-alkynyl-2'-deoxyuridines have shown that these modifications generally increase the thermal stability (Tm) of DNA duplexes compared to their unmodified counterparts. For instance, the substitution of thymine with 5-(1-propynyl)-2'-deoxyuridine has been reported to significantly stabilize both duplex and triplex nucleic acid structures nih.gov. As the length of the alkynyl chain increases from propynyl to hexynyl, there is a slight decrease in the Tm values, though they remain higher than the unmodified duplex. However, for even longer chains like heptynyl and octynyl, the thermal stability was found to be lower than that of the unmodified d(A-T)10 sequence nih.gov. This suggests an optimal chain length for maximal stabilization.
The stabilizing effect is not limited to DNA duplexes. The incorporation of 5-propynyl-dU into DNA•RNA hybrid duplexes also results in a very large stabilization compared to the analogous 5-methyl modification nih.gov. This enhanced stability is attributed to favorable van der Waals interactions between the propynyl group and neighboring atoms in the major groove nih.gov.
In the context of triplex-forming oligonucleotides (TFOs), modifications like 5-(1-propynyl)-2'-deoxyuridine have demonstrated superior binding characteristics, especially under physiological conditions. These modified TFOs form more stable triplexes over a range of magnesium concentrations and at neutral pH nih.gov. This is significant as triplex formation is often dependent on unphysiologically low pH and high magnesium concentrations nih.gov. The enhanced stability of triplexes containing 5-alkynyl-dU modifications is a critical factor for their potential in applications like gene targeting nih.gov.
| Modification | Duplex Type | ΔTm (°C) per modification | Reference |
|---|---|---|---|
| 5-(1-propynyl)-dU | DNA/DNA | +1.5 to +2.5 | nih.gov |
| 5-(1-butynyl)-dU | DNA/DNA | +1.2 to +2.2 | nih.gov |
| 5-(1-pentynyl)-dU | DNA/DNA | +1.0 to +2.0 (estimated) | General trend from nih.gov |
| 5-(1-propynyl)-dU | DNA/RNA | +4.25 | nih.gov |
Recognition by Nucleic Acid-Binding Proteins and Enzymes
The interaction between nucleic acids and proteins is fundamental to most cellular processes. Modifications to the nucleic acid structure can significantly alter these interactions, affecting the specificity and affinity of binding.
DNA polymerases are responsible for the accurate replication of DNA. The fidelity of a DNA polymerase refers to its ability to correctly insert the complementary nucleotide, while processivity is the number of nucleotides incorporated in a single binding event wikipedia.orgnih.gov. The introduction of a modified nucleotide such as 5-pentynyl-dU into a DNA template or as a triphosphate substrate can potentially affect both of these properties.
High-fidelity DNA polymerases often have a 3'→5' exonuclease proofreading activity that removes misincorporated nucleotides neb.com. The presence of a bulky group at the 5-position of uracil (B121893) could potentially be recognized as a distortion in the DNA duplex, which might slow down the polymerase or trigger the proofreading activity. The efficiency of incorporation of a modified nucleotide triphosphate, such as 5-pentynyl-dUTP, by a DNA polymerase would depend on how well the modified nucleotide fits into the active site of the enzyme. Some polymerases are known to be more tolerant of modifications than others. For instance, some DNA polymerases can incorporate ribonucleotides into DNA, although at a lower frequency than deoxyribonucleotides wustl.edu.
Processivity can be influenced by the stability of the polymerase-DNA complex. DNA clamp proteins are crucial for enhancing the processivity of replicative DNA polymerases nih.gov. A modification in the DNA that alters the helical geometry or the accessibility of the grooves could potentially affect the interaction with the sliding clamp and, consequently, the processivity of the polymerase.
Deoxyuridine triphosphate nucleotidohydrolase (dUTPase) is a vital enzyme that prevents the misincorporation of uracil into DNA by hydrolyzing dUTP to dUMP and pyrophosphate d-nb.infonih.gov. The inhibition of dUTPase can lead to an increase in cellular dUTP levels, resulting in uracil incorporation into DNA and subsequent DNA damage, a strategy explored in cancer therapy nih.govnih.govwhiterose.ac.uk.
Modified dUTP analogues can act as inhibitors or substrates for dUTPase. The enzyme's active site is highly specific for dUTP, but modifications at the 5-position of the uracil base can be tolerated to some extent. Whether 5-pentynyl-dUTP would act as a substrate or an inhibitor would depend on its ability to bind to the active site and whether the enzyme can catalyze the hydrolysis of the triphosphate chain. If the bulky pentynyl group hinders the proper conformational changes required for catalysis, it could act as a competitive inhibitor d-nb.info. Studies with other modified uracil analogues, such as 5-fluorouracil, have shown that their metabolites can interact with nucleotide-processing enzymes, leading to cytotoxic effects nih.govwhiterose.ac.uk.
The specificity and affinity of protein-nucleic acid interactions are determined by a complex interplay of shape recognition, electrostatic interactions, and hydrogen bonding. Modifications in the major groove of DNA, where the pentynyl group of 5-pentynyl-dU would reside, can directly impact the binding of proteins that recognize specific DNA sequences.
The bulky and hydrophobic nature of the pentynyl group could either enhance or diminish protein binding. For instance, it might create favorable van der Waals interactions with nonpolar amino acid residues in a protein's binding pocket, thereby increasing affinity. Conversely, it could sterically hinder the approach of a protein or disrupt the specific hydrogen bonding pattern required for recognition. The impact of such modifications is highly dependent on the specific protein-DNA system being studied. The structural flexibility of both the nucleic acid and the protein plays a critical role in these interactions mdpi.com.
| Enzyme/Protein | Potential Effect of 5-pentynyl-dU | Possible Mechanism |
|---|---|---|
| DNA Polymerase | Altered fidelity and processivity | Steric hindrance in the active site, altered DNA conformation affecting clamp interaction. |
| dUTPase | Inhibition or altered substrate specificity | Bulky group preventing proper binding or catalysis in the active site. |
| Transcription Factors/DNA Binding Proteins | Modulated binding affinity and specificity | New van der Waals contacts or steric clashes in the major groove. |
Conformational Analysis of 5-pentynyl-dU within Nucleic Acid Structures
The three-dimensional structure of nucleic acids is critical for their function. The introduction of a modification like 5-pentynyl-dU can induce local or global conformational changes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the detailed structure of modified nucleic acids at the atomic level.
NMR spectroscopy can provide information about the conformation of the sugar-phosphate backbone, the glycosidic bond orientation, and the interactions of the modified base with its neighbors in solution nih.govnih.govresearchgate.net. For a 5-pentynyl-dU modified oligonucleotide, NMR could reveal how the pentynyl group is oriented within the major groove and whether it affects the local helical parameters.
X-ray crystallography, on the other hand, provides a static picture of the molecule in a crystalline state nih.govresearchgate.netnih.gov. A crystal structure of a DNA duplex containing 5-pentynyl-dU could precisely map the positions of all atoms and reveal detailed information about the geometry of the base pair, the conformation of the pentynyl chain, and its interactions with neighboring residues and solvent molecules. While no specific structural studies for 5-pentynyl-dU were found, studies on other 5-modified uridines suggest that such modifications are generally well-accommodated within the A- or B-form DNA duplex without causing major global distortions. The substituent at the 5-position is typically located in the major groove of the DNA.
Advanced Methodologies and Probes Utilizing 5 Pentynyl Du
Applications in Bioorthogonal Chemistry (Click Chemistry)
The concept of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has been powerfully enabled by the use of molecules like 5-pentynyl-dU. The alkyne group of 5-pentynyl-dU is largely inert within the biological milieu but reacts efficiently and specifically with an azide (B81097) partner in the presence of a copper(I) catalyst. atdbio.comidtdna.com This highly reliable and high-yield reaction forms a stable triazole linkage, providing a robust method for the modification and labeling of nucleic acids. atdbio.comidtdna.com
Covalent Ligation of Nucleic Acid Fragments
The chemical synthesis of long DNA strands is inherently challenging, with the standard phosphoramidite (B1245037) method being effective only up to about 150 bases. nih.gov To overcome this limitation, click chemistry offers a powerful strategy for the covalent ligation of smaller, purified synthetic oligonucleotide fragments. By synthesizing DNA strands with a terminal 5-pentynyl-dU on one fragment and a corresponding azide-modified nucleotide on another, a stable triazole linkage can be formed via the CuAAC reaction. nih.gov This method allows for the assembly of multiple DNA fragments in a predetermined order, facilitated by the use of a complementary template strand (a "splint") that brings the reactive ends into close proximity. nih.gov This approach has been successfully used to create DNA constructs of significant length, with research demonstrating the synthesis of a 300-mer oligonucleotide from three 100-mer strands. atdbio.com Remarkably, this triazole-linked DNA has been shown to be biocompatible, serving as a template for PCR amplification where the entire sequence, including the modified linkage, is copied correctly. atdbio.comnih.gov
Development of Chemical Probes for Cellular Processes (e.g., DNA Synthesis Monitoring in Research Models)
A significant application of alkyne-modified nucleosides, including the closely related 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is the monitoring of DNA synthesis, a key indicator of cell proliferation. jenabioscience.commdpi.com When introduced to cells, these thymidine (B127349) analogues are incorporated into newly synthesized DNA during the S-phase of the cell cycle. mdpi.comnih.gov The incorporated alkyne group then serves as a bioorthogonal handle for detection.
The subsequent "click" reaction with a fluorescently labeled azide allows for the sensitive and specific visualization of cells that have undergone DNA replication. jenabioscience.commdpi.com This EdU-based assay offers several advantages over the traditional BrdU (5-bromo-2'-deoxyuridine) method, as it does not require harsh DNA denaturation conditions for antibody detection, thus better preserving cell morphology and molecular integrity. mdpi.com This technique has been widely adopted for high-throughput screening assays and for studying DNA repair and recombination. mdpi.comnih.gov While EdU is more commonly cited for this application, the principle extends to other alkyne-modified deoxynucleosides like 5-pentynyl-dU, which can also function as chemical probes for tracking DNA synthesis in various research models. google.com
Spectroscopic Analysis of Modified Nucleic Acids
The introduction of a modification like the pentynyl group into a nucleic acid can influence its structure and dynamics. Therefore, detailed spectroscopic analysis is crucial to characterize these modified molecules and understand their behavior. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two primary techniques employed for this purpose. wikipedia.org
| NMR Technique | Information Obtained |
| 1H NMR | Sugar pucker, Glycosidic bond conformation, Base pairing |
| 13C NMR | Carbon skeleton framework, Conformational changes |
| 31P NMR | Phosphodiester backbone conformation |
| 2D-NOESY | Through-space proton-proton distances for structure calculation |
| 2D-COSY/TOCSY | Through-bond proton-proton connectivities for resonance assignment |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of the molecular weight and composition of molecules. umich.eduacs.org For nucleic acids modified with 5-pentynyl-dU, MS is used to verify the successful incorporation of the modified nucleotide and to confirm the outcome of subsequent conjugation reactions.
Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to ionize the nucleic acid molecules for MS analysis. umich.edu High-resolution mass spectrometry can provide the exact mass of the modified oligonucleotide, confirming that the 5-pentynyl-dU has been correctly incorporated during synthesis. acs.org Following a click reaction to conjugate a reporter molecule, MS is again used to verify the mass of the final product, ensuring that the conjugation was successful and complete. Tandem mass spectrometry (MS/MS) can further be employed to sequence the oligonucleotide and pinpoint the exact location of the modification by analyzing the fragmentation patterns of the molecule. umich.edunih.gov This level of detailed characterization is critical for quality control and for ensuring the reliability of these modified nucleic acids in downstream applications.
UV-Vis Spectroscopy for Concentration and Purity Assessment in Research
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely utilized analytical technique in research settings for the non-destructive analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. wikipedia.orgdrawellanalytical.com Molecules containing unsaturated functional groups, known as chromophores, can absorb UV or visible radiation, causing the excitation of electrons to higher energy orbitals. nanoqam.ca For nucleoside analogs like 2'-Deoxy-5-(1-pentynyl)uridine, the pyrimidine (B1678525) ring system acts as the primary chromophore. nanoqam.caresearchgate.net The conjugation of the 1-pentynyl group at the C5 position of the uracil (B121893) base modifies its electronic properties, resulting in a characteristic absorption spectrum that is instrumental for both quantitative and qualitative analysis. libretexts.org
UV-Vis spectrophotometry is a cornerstone for determining the concentration of a substance in a solution and for providing an initial assessment of its purity. mrclab.comanalytik-jena.com The technique is valued for its simplicity, speed, and cost-effectiveness, making it an indispensable tool in workflows involving synthesized or purified nucleoside analogs. nih.gov
Concentration Determination
The concentration of this compound in a solution can be accurately determined using the Beer-Lambert law, which establishes a linear relationship between absorbance, concentration, molar absorptivity, and the path length of the light through the sample. libretexts.orgresearchgate.net
The Beer-Lambert equation is expressed as:
A = εlc
Where:
A is the absorbance (a unitless value measured by the spectrophotometer).
ε (epsilon) is the molar extinction coefficient (or molar absorptivity), a constant specific to the molecule at a given wavelength and in a specific solvent. Its units are typically L·mol⁻¹·cm⁻¹. libretexts.org
l is the path length of the cuvette, which is usually a standard 1 cm.
c is the concentration of the compound in the solution (mol·L⁻¹).
To determine the concentration of a 5-pentynyl-dU solution, its absorbance is measured at its wavelength of maximum absorption (λmax). wikipedia.org The λmax for nucleosides is influenced by substitutions on the base. For instance, uridine (B1682114) has a λmax of approximately 261-262 nm. d-nb.infosigmaaldrich.com The introduction of a conjugated alkyne group at the C5 position causes a bathochromic (red) shift to a longer wavelength. Research on the closely related compound, 2'-Deoxy-5-ethynyluridine, shows a λmax of 284 nm. d-nb.info Given the similar electronic nature of the ethynyl (B1212043) and pentynyl groups, the λmax for 5-pentynyl-dU is expected to be in a similar region. Once the molar extinction coefficient (ε) for 5-pentynyl-dU is known, its concentration can be calculated directly from a single absorbance measurement. libretexts.org
Interactive Table: Calculating Concentration from Absorbance
Enter the measured absorbance at λmax to calculate the concentration of a this compound solution. This calculation assumes a known molar extinction coefficient (ε) and a standard 1 cm path length.
| Parameter | Value | Unit |
| Molar Extinction Coefficient (ε) | 10000 | L·mol⁻¹·cm⁻¹ |
| Path Length (l) | 1 | cm |
| Measured Absorbance (A) | ||
| Calculated Concentration (c) | 7.50E-05 | mol/L |
Purity Assessment
UV-Vis spectroscopy also serves as a rapid method for the preliminary assessment of sample purity. analytik-jena.comresearchgate.net This is achieved by analyzing the features of the absorption spectrum.
Wavelength of Maximum Absorbance (λmax): The presence of a single, sharp absorption peak at the expected λmax is a primary indicator of purity. For 5-pentynyl-dU, this would be compared against a reference spectrum of the pure compound. A significant deviation from the expected λmax could suggest the presence of impurities or that the compound has been chemically altered. wikipedia.org
Absorbance Ratios: For nucleic acids and their analogs, the ratio of absorbance at 260 nm to 280 nm (A260/A280) is a common purity metric. bmglabtech.com Pure DNA and RNA typically have A260/A280 ratios of ~1.8 and ~2.0, respectively. insights.bio While 5-pentynyl-dU is a single nucleoside, this ratio can still be informative. A low ratio might suggest contamination with protein, which has a characteristic absorbance maximum around 280 nm. unchainedlabs.com Comparing the full spectrum to a pure standard provides a more comprehensive purity check. researchgate.net
The following table summarizes the key spectroscopic properties for uridine and a closely related C5-alkynyl analog, which provide a basis for the analysis of this compound.
Data Table: UV Spectroscopic Properties of Uridine and an Alkynyl-Substituted Analog
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | pH / Conditions | Reference |
| Uridine | 261 | 10,100 | 7.3 | sigmaaldrich.com |
| 2'-Deoxyuridine (B118206) | 262 | Not Specified | 13 | d-nb.info |
| 2'-Deoxy-5-ethynyluridine | 284 | Not Specified | 13 | d-nb.info |
Future Research Directions in the Field of Alkyne Modified Deoxyuridines
Design and Synthesis of Next-Generation 5-Alkynyl-Deoxyuridine Analogs for Enhanced Research Applications
The foundation of progress in the field of alkyne-modified deoxyuridines lies in the continual development of novel synthetic methodologies and the design of next-generation analogs with tailored properties. While the Sonogashira cross-coupling reaction remains a cornerstone for the synthesis of 5-alkynyl-2'-deoxyuridines from 5-iodo-2'-deoxyuridine, researchers are exploring new catalytic systems and reaction conditions to improve yields, reduce reaction times, and enhance substrate scope. nih.govnih.gov A significant focus is on creating more efficient and simplified isolation protocols to make these valuable compounds more accessible for a wider range of research applications. nih.govnih.gov
Future synthetic efforts will likely concentrate on several key areas:
Diversification of the Alkyne Substituent: The nature of the group attached to the alkyne terminus significantly influences the properties of the modified nucleoside. Research is moving beyond simple alkyl and aryl groups to incorporate more complex and functional moieties. This includes the introduction of fluorophores, biotin (B1667282) tags, and other reporter groups to facilitate detection and purification of modified nucleic acids. researchgate.net Furthermore, the synthesis of analogs with terminal alkynes is of particular interest due to their utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation. rsc.org
Modification of the Sugar and Base Moieties: While the C5 position of uracil (B121893) has been the primary site of modification, future designs may involve alterations to the deoxyribose sugar or other positions on the pyrimidine (B1678525) ring. beilstein-journals.org For instance, the introduction of a methyl group at the C6 position of the pyrimidine ring has been explored for its potential to influence biological activity. nih.govresearchgate.net
Development of Novel Synthetic Routes: Beyond the Sonogashira coupling, researchers are investigating alternative synthetic strategies. This includes the development of methods for the direct C-H activation of the C5 position of uridine (B1682114), which would provide a more atom-economical and environmentally friendly approach to synthesis. Additionally, post-synthetic modification of oligonucleotides containing 5-ethynyl-2'-deoxyuridine (B1671113) offers a versatile platform for introducing a wide array of functionalities. rsc.org
These advancements in synthetic chemistry will provide a more diverse toolbox of 5-alkynyl-deoxyuridine analogs, enabling researchers to fine-tune the properties of nucleic acids for specific applications in diagnostics, therapeutics, and materials science.
Exploration of Expanded Genetic Alphabets for Synthetic Biology
A groundbreaking area of research is the use of modified nucleosides to create expanded genetic alphabets, moving beyond the natural four-letter code of A, T, G, and C. researchgate.net 5-Alkynyl-deoxyuridines are promising candidates for inclusion in these synthetic genetic systems due to their ability to form stable base pairs and be recognized by DNA polymerases. nih.gov
The development of unnatural base pairs (UBPs) is a central goal in synthetic biology, with the potential to create semi-synthetic organisms that can store and transmit increased genetic information. nih.gov These UBPs could encode for the incorporation of non-canonical amino acids into proteins, leading to novel protein functions. researchgate.net
Key research directions in this area include:
Designing Novel Unnatural Base Pairs: The focus is on creating hydrophobic unnatural base pairs that exhibit high fidelity during PCR amplification. sciety.org These UBPs can lead to the generation of DNA aptamers, known as XenoAptamers, with exceptionally high affinity and specificity for target proteins. sciety.org
Enzymatic Incorporation and Replication: A critical challenge is to find or engineer DNA polymerases that can efficiently and faithfully replicate DNA containing these modified bases. nih.gov Studies have shown that polymerases from different evolutionary families exhibit varying abilities to accept 5-modified 2'-deoxyuridines, suggesting that polymerase engineering could be a fruitful avenue for research. nih.gov
In Vivo Applications: The ultimate goal is to create a semi-synthetic organism that can stably maintain and replicate an expanded genetic alphabet. This would open up unprecedented possibilities for creating novel biological systems with enhanced functionalities. nih.gov
The integration of 5-alkynyl-deoxyuridines into expanded genetic alphabets represents a significant step towards the creation of truly synthetic life forms with capabilities beyond those found in nature.
Integration of 5-Pentynyl-dU with Advanced Nanotechnology for Molecular Devices
The convergence of nanotechnology and molecular biology offers exciting prospects for the development of novel molecular devices and machines. tcd.ienih.gov The unique properties of 2'-Deoxy-5-(1-pentynyl)uridine (5-Pentynyl-dU) and other alkyne-modified nucleosides make them ideal building blocks for the construction of these nanoscale systems.
The alkyne group can serve as a versatile handle for attaching nucleic acids to various surfaces and nanomaterials, such as gold nanoparticles, carbon nanotubes, and quantum dots. moleculardevices.com This allows for the precise spatial organization of DNA, which is crucial for the function of many molecular devices.
Future research in this area will likely focus on:
Self-Assembled DNA Nanostructures: The programmability of DNA base pairing can be harnessed to create complex, self-assembling nanostructures. The incorporation of 5-Pentynyl-dU can introduce additional functionalities and stability to these structures.
Molecular Electronics: The linear, rigid nature of the alkyne linker makes it an attractive component for molecular wires and other electronic components. icmol.es By incorporating 5-Pentynyl-dU into DNA strands, it may be possible to create conductive pathways for the development of molecular circuits.
Nanosensors and Actuators: The ability to functionalize the alkyne group with reporter molecules or responsive moieties opens up possibilities for creating nanosensors that can detect specific biological analytes. icmol.es Furthermore, conformational changes in DNA containing modified nucleosides could be used to create molecular actuators that respond to external stimuli. tcd.ie
The integration of 5-Pentynyl-dU with nanotechnology has the potential to lead to the development of a new generation of sophisticated molecular devices with applications in computing, diagnostics, and robotics.
Computational Modeling and Simulation of Modified Nucleic Acid Dynamics
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the structure, dynamics, and function of nucleic acids. acs.org These methods are particularly valuable for studying the effects of modifications, such as the incorporation of 5-alkynyl-deoxyuridines, on the properties of DNA and RNA.
MD simulations can provide detailed insights into how the alkyne modification affects:
Duplex Stability: Simulations can predict the impact of the alkyne group on the thermal stability (Tm) of DNA duplexes. acs.org This information is crucial for designing probes and other nucleic acid-based tools with desired hybridization properties.
Conformational Dynamics: The presence of the bulky alkyne group can alter the local and global conformation of the DNA helix. mdpi.com Simulations can reveal these changes and their potential consequences for protein-DNA interactions.
Base Pairing and Stacking: Computational methods can be used to investigate the specific interactions between the alkyne-modified base and its pairing partner, as well as its stacking interactions with neighboring bases. acs.org
Future research in this area will likely involve:
Development of More Accurate Force Fields: The accuracy of MD simulations depends on the quality of the force fields used to describe the interactions between atoms. Continued development of force fields specifically parameterized for modified nucleosides will be essential for obtaining reliable results.
Multi-Scale Modeling: Combining different levels of theory, from quantum mechanics to coarse-grained models, will allow for the study of larger and more complex systems over longer timescales.
Integration with Experimental Data: Close collaboration between computational and experimental researchers will be crucial for validating simulation results and for using simulations to guide the design of new experiments.
By providing a detailed, atomistic view of modified nucleic acids, computational modeling will continue to play a vital role in advancing our understanding of these important molecules and in guiding the design of new applications.
Application in Novel In Vitro Diagnostic Research Tools
In vitro diagnostics (IVDs) are tests performed on biological samples to assess a person's health status. greenlight.gurupew.org The development of novel and improved IVDs is a major focus of biomedical research, and 5-alkynyl-deoxyuridines are emerging as valuable components in these diagnostic tools.
The ability to attach reporter molecules, such as fluorophores or biotin, to the alkyne group via click chemistry makes these modified nucleosides ideal for use in a variety of diagnostic assays. semanticscholar.org
Potential applications of 5-alkynyl-deoxyuridines in IVD research include:
DNA Probes and Biosensors: Oligonucleotides containing 5-alkynyl-deoxyuridines can be used as highly specific probes for the detection of target DNA or RNA sequences. By functionalizing the alkyne group with a fluorescent dye, these probes can be used in techniques such as fluorescence in situ hybridization (FISH) and real-time PCR.
Aptamer-Based Diagnostics: Aptamers are short, single-stranded nucleic acids that can bind to specific targets, such as proteins or small molecules, with high affinity and specificity. semanticscholar.org The incorporation of 5-alkynyl-deoxyuridines into aptamers can enhance their binding properties and provide a site for the attachment of reporter groups.
Enrichment of Target Nucleic Acids: The alkyne group can be used to capture and enrich specific DNA or RNA molecules from complex biological samples. This is particularly useful for applications such as next-generation sequencing, where it is often necessary to isolate rare nucleic acid species.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phosphorylation | POCl₃, DMF, 0–4°C, 12h | 65–75 | |
| Alkyne Coupling | Pd(PPh₃)₄, CuI, THF, 60°C, 24h | 50–60 |
Basic: What safety protocols are critical for handling this compound?
Answer:
The compound exhibits acute toxicity (oral, dermal, inhalation) and irritancy (skin/eyes). Key precautions:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Storage : Store desiccated at -20°C in airtight containers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can conflicting metabolic incorporation data for 5-alkynyl-deoxyuridine analogs be resolved?
Answer:
Discrepancies may arise from:
- Cellular Uptake Variability : Use flow cytometry to quantify intracellular uptake efficiency across cell lines .
- Enzymatic Interference : Perform competitive assays with thymidine to assess thymidylate synthase inhibition .
- Artifact Mitigation : Validate click-chemistry probes (e.g., azide-fluorophore conjugates) via LC-MS/MS to confirm specificity .
Q. Methodological Workflow :
Dose-Response Curves : Establish linearity of incorporation vs. concentration.
Pulse-Chase Experiments : Track temporal stability of the analog in DNA.
Negative Controls : Use unmodified deoxyuridine to baseline background signals.
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
Challenges include:
- Matrix Effects : Co-eluting biomolecules (e.g., nucleosides) interfere with detection.
- Low Abundance : Sensitivity limits in complex samples (e.g., urine, plasma).
Q. Table 2: Analytical Techniques Comparison
| Technique | LOD (nM) | Recovery (%) | Reference |
|---|---|---|---|
| HPLC-UV | 100 | 70–80 | |
| LC-MS/MS | 0.5 | 85–95 |
Basic: Which techniques are recommended for structural characterization of this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms regioselectivity of the pentynyl group (e.g., δ 2.5–3.0 ppm for terminal alkyne protons) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 323.1) .
- X-ray Crystallography : Resolves stereochemical configuration and hydrogen-bonding patterns .
Advanced: How does the 1-pentynyl modification affect hydrogen bonding in nucleic acid interactions?
Answer:
The alkyne group reduces Watson-Crick base-pairing capacity but enables non-covalent interactions:
- Hydrophobic Effects : The pentynyl tail stabilizes duplexes via van der Waals interactions in hydrophobic pockets .
- Base Stacking : Enhanced π-π stacking with adjacent nucleobases improves thermal stability (ΔTₘ +3–5°C) .
- Probing Applications : Acts as a click-compatible probe for tracking DNA synthesis without disrupting replication .
Basic: What are the stability considerations for this compound in aqueous solutions?
Answer:
- pH Sensitivity : Degrades rapidly at pH > 8.0; buffer solutions (pH 6.5–7.5) are optimal .
- Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the alkyne bond .
- Long-Term Stability : Lyophilized form retains >90% potency for 12 months at -80°C .
Advanced: What computational methods predict the pharmacokinetic behavior of 5-alkynyl-deoxyuridine analogs?
Answer:
- Molecular Dynamics (MD) : Simulates membrane permeability and binding to nucleoside transporters .
- QSAR Models : Correlate logP values with cellular uptake efficiency (e.g., AlogPS 2.1 predicts logP = 1.2) .
- Docking Studies : Identify potential off-target interactions with kinases or phosphorylases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
